molecular formula C26H22FN3O4 B2460060 (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 568569-54-0

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Cat. No. B2460060
CAS RN: 568569-54-0
M. Wt: 459.477
InChI Key: DOYDQSRFFRBMJA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a nitro group (-NO2), a cyano group (-CN), an amide group (-CONH-), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The “tert-butylphenoxy” part suggests the presence of a tert-butyl group attached to a phenyl ring through an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive. The tert-butyl group is known for its unique reactivity pattern .

properties

IUPAC Name

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4/c1-26(2,3)19-9-11-20(12-10-19)34-24-13-8-17(15-23(24)30(32)33)14-18(16-28)25(31)29-22-7-5-4-6-21(22)27/h4-15H,1-3H3,(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYDQSRFFRBMJA-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide

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